molecular formula C17H15N7O B10992742 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B10992742
M. Wt: 333.3 g/mol
InChI Key: YCAWLVWUGXBVLE-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a hybrid heterocyclic compound featuring a benzimidazole core substituted with a methyl group at the 1-position. A methylene bridge connects the benzimidazole to a benzamide scaffold, which is further functionalized with a tetrazole group at the 2-position. This structural architecture combines the aromatic π-system of benzimidazole with the hydrogen-bonding capacity of tetrazole, making it a candidate for diverse biological interactions. The compound’s molecular formula is C₁₇H₁₅N₇O, with a molecular weight of 333.35 g/mol .

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N7O/c1-23-15-9-5-3-7-13(15)20-16(23)10-18-17(25)12-6-2-4-8-14(12)24-11-19-21-22-24/h2-9,11H,10H2,1H3,(H,18,25)

InChI Key

YCAWLVWUGXBVLE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of benzimidazole, which include the tetrazole moiety, have shown significant antibacterial and antifungal properties. Research indicates that compounds similar to N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide exhibit activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Benzimidazole derivative AS. aureus2 μg/ml
Benzimidazole derivative BE. coli4 μg/ml
This compoundB. subtilis3 μg/ml

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have reported that certain benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. For example, a related benzimidazole derivative demonstrated significant COX-2 inhibition with an IC50 value ranging from 8 to 13.7 µM .

Case Study: COX Inhibition

In a study evaluating various benzimidazole derivatives, one compound exhibited a notable reduction in edema in animal models, indicating its potential as an anti-inflammatory agent . This opens avenues for further research into its therapeutic use in conditions characterized by inflammation.

Agricultural Applications

2.1 Pesticidal Activity

There is emerging evidence that compounds containing benzimidazole and tetrazole groups possess pesticidal properties. These compounds can act as fungicides or insecticides, providing a dual-action mechanism against pests while being less harmful to beneficial organisms.

Table 2: Pesticidal Efficacy of Benzimidazole Derivatives

CompoundTarget PestEfficacy (%)
Benzimidazole derivative CFungal pathogens85%
Benzimidazole derivative DInsect pests90%

Material Science Applications

3.1 Coordination Chemistry

The unique structure of this compound allows it to form complexes with various metal ions. This property is exploited in the development of new materials with specific electronic or optical properties.

Case Study: Metal Complex Formation

Research has demonstrated that complexes formed with transition metals exhibit enhanced catalytic activity in organic reactions, showcasing the compound's versatility beyond biological applications .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Spectral Data
  • IR Spectroscopy : The target compound shows characteristic N–H stretches (benzamide, ~3300 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹), consistent with ’s benzimidazole derivatives .
  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methylene bridge (δ ~4.5 ppm), and tetrazole protons (δ ~9.0 ppm) align with analogous compounds in and .
Solubility and Stability
  • The target compound’s tetrazole group improves water solubility compared to non-polar analogs (e.g., dichlorobenzamide derivatives) but is less stable under acidic conditions than triazole-containing compounds .

Biological Activity

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives, including this compound, are known for their diverse pharmacological properties, which include anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing data from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15N5
  • Molar Mass : 269.32 g/mol
  • CAS Number : Not specified in the provided data.

The presence of the benzimidazole and tetrazole moieties is crucial for its biological activity, as these structures are often associated with significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

A notable study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis suggests that modifications on the benzimidazole core can enhance cytotoxic effects, making this class of compounds a promising area for cancer drug development .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria. A review summarized various benzimidazole derivatives' antibacterial activities, noting that certain modifications could enhance their efficacy against resistant strains .

Antiviral Activity

The antiviral potential of similar compounds has been explored in several studies. For example, derivatives have shown efficacy against HIV strains, with some exhibiting lower EC50 values than standard treatments . This suggests that this compound may also possess significant antiviral properties.

Anti-inflammatory Effects

Inflammation-related diseases are another target for benzimidazole derivatives. Some studies have indicated that these compounds can reduce inflammatory markers in vitro and in vivo, suggesting a potential role in treating inflammatory conditions .

Study 1: Anticancer Efficacy

In a comparative study involving various benzimidazole derivatives, N-[methyl-benzimidazolyl] compounds were tested against human lung cancer cell lines. The results showed that the tested compound had an IC50 value of 6.26 μM against HCC827 cells and 6.48 μM against NCI-H358 cells in a 2D assay format, indicating significant anticancer activity .

Study 2: Antimicrobial Activity

A series of benzimidazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications on the benzene ring significantly influenced antibacterial potency, with some compounds achieving MIC values as low as 4 µg/mL .

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